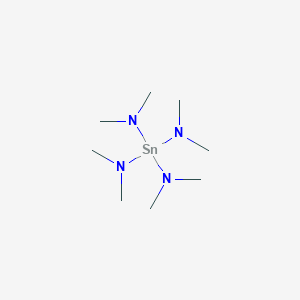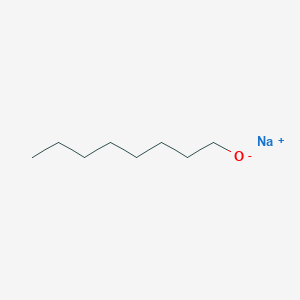
Tetrakis(dimethylamino)zinn
Übersicht
Beschreibung
Tetrakis(dimethylamino)tin is an organotin compound with the chemical formula [(CH₃)₂N]₄Sn. It is a colorless liquid that is used primarily in the field of materials science and organometallic chemistry. The compound is known for its volatility and reactivity, making it a valuable precursor in various chemical processes.
Wissenschaftliche Forschungsanwendungen
Tetrakis(dimethylamino)tin has several applications in scientific research:
Materials Science: Used as a precursor for the deposition of tin-containing thin films and coatings.
Organometallic Chemistry: Serves as a reagent in the synthesis of various organotin compounds.
Catalysis: Acts as a catalyst or catalyst precursor in organic reactions.
Semiconductor Industry: Utilized in the production of tin-based semiconductors and electronic materials.
Wirkmechanismus
Target of Action
Tetrakis(dimethylamino)tin, also known as Tetrakis(dimethylamido)tin(IV), is a metal-organic compound . Its primary targets are surfaces where it is used to deposit thin films in various industrial applications . The compound interacts with these surfaces to create a desired effect, such as the fabrication of transparent conducting tin oxide (SnO2) thin films .
Mode of Action
The compound’s mode of action is primarily through a process known as Atomic Layer Deposition (ALD) . In this process, Tetrakis(dimethylamino)tin serves as a precursor, reacting with the surface of the target material to deposit a thin film . The exact nature of this interaction depends on the specific conditions of the ALD process, such as temperature and pressure .
Biochemical Pathways
While Tetrakis(dimethylamino)tin is not typically involved in biochemical pathways due to its industrial use, its chemical reactions during the ALD process can be considered analogous to a pathway. The compound reacts with the surface of the target material, leading to the deposition of a thin film. This reaction is the primary “pathway” through which Tetrakis(dimethylamino)tin exerts its effects .
Pharmacokinetics
Its properties in terms of reactivity, volatility, and stability are crucial for its function in ald processes .
Result of Action
The primary result of Tetrakis(dimethylamino)tin’s action is the deposition of thin films on target surfaces . These films can have various properties depending on the specifics of the ALD process and the nature of the target surface . For example, the compound has been used to fabricate transparent conducting tin oxide (SnO2) thin films .
Action Environment
The action of Tetrakis(dimethylamino)tin is heavily influenced by environmental factors. The ALD process, in which the compound is used, is sensitive to conditions such as temperature and pressure . Additionally, the compound is sensitive to moisture, requiring careful handling and storage .
Safety and Hazards
Tetrakis(dimethylamido)tin(IV) is classified as a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage . It is recommended to handle this compound with appropriate personal protective equipment and in a well-ventilated area .
Zukünftige Richtungen
Tetrakis(dimethylamido)tin(IV) has potential applications in the synthesis of mesoporous tin silicate xerogels, which are potential catalysts for aminolysis and for the Meerwein–Ponndorf–Verley reduction . It can also be used to produce stable metal oxide thin films on the surface of carbon electrode materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetrakis(dimethylamino)tin can be synthesized through the reaction of tin(IV) chloride with lithium dimethylamide. The reaction is typically carried out in an inert atmosphere to prevent the compound from reacting with moisture or oxygen. The general reaction is as follows:
SnCl4+4LiN(CH3)2→Sn[N(CH3)2]4+4LiCl
The reaction is exothermic and requires careful control of temperature and reaction conditions to ensure the purity of the product.
Industrial Production Methods
In industrial settings, the production of Tetrakis(dimethylamino)tin follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in its purest form. The compound is typically stored in airtight containers to prevent degradation.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrakis(dimethylamino)tin undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Hydrolysis: Reacts with water to form tin hydroxides and dimethylamine.
Substitution: Can undergo ligand exchange reactions with other amines or phosphines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Hydrolysis: Water or aqueous solutions.
Substitution: Amines or phosphines under inert atmosphere conditions.
Major Products
Oxidation: Tin oxides.
Hydrolysis: Tin hydroxides and dimethylamine.
Substitution: New organotin compounds with different ligands.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrakis(diethylamido)tin(IV): Similar in structure but with ethyl groups instead of methyl groups.
Tetrakis(dimethylamido)titanium(IV): Contains titanium instead of tin.
Tetrakis(dimethylamido)hafnium(IV): Contains hafnium instead of tin.
Uniqueness
Tetrakis(dimethylamino)tin is unique due to its specific reactivity and volatility, making it particularly useful in applications requiring precise control over tin deposition and incorporation. Its ability to undergo various chemical reactions while maintaining stability under controlled conditions sets it apart from other organotin compounds.
Eigenschaften
IUPAC Name |
N-methyl-N-[tris(dimethylamino)stannyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C2H6N.Sn/c4*1-3-2;/h4*1-2H3;/q4*-1;+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXTVQNIFGXMSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)[Sn](N(C)C)(N(C)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H24N4Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40147660 | |
| Record name | Tetrakis(dimethylamino)tin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40147660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1066-77-9 | |
| Record name | Tetrakis(dimethylamino)tin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001066779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrakis(dimethylamino)tin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40147660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | dimethyl[tris(dimethylamino)stannyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Tetrakis(dimethylamido)tin(IV) enhance free radical photopolymerization under air, and what is the underlying chemical mechanism?
A1: Tetrakis(dimethylamido)tin(IV) acts as a coinitiator in Type II photoinitiating systems and an additive for Type I photoinitiators, significantly improving polymerization rates (Rp) under air []. This enhancement is attributed to its involvement in a bimolecular homolytic substitution (SH2) reaction.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1,4-Dioxaspiro[4.6]undecane](/img/structure/B92739.png)



![4-Bicyclo[2.2.1]heptanyl(phenyl)methanone](/img/structure/B92747.png)


![5,6,9-Trimethoxyfuro[3,2-g]chromen-7-one](/img/structure/B92751.png)

